2-Phenoxathiinamine
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Overview
Description
2-Phenoxathiinamine is an organic compound with the molecular formula C12H9NOS. It is a derivative of phenoxathiin, characterized by the presence of an amine group at the second position of the phenoxathiin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxathiinamine typically involves the introduction of an amine group into the phenoxathiin structure. One common method is the nucleophilic substitution reaction where a suitable amine precursor reacts with a halogenated phenoxathiin under controlled conditions. For example, the reaction of 2-chlorophenoxathiin with ammonia or an amine derivative can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and yield. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxathiinamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the phenoxathiin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Phenoxathiinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Phenoxathiinamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Phenethylamine: A simple amine with a phenyl group, known for its stimulant properties.
Phenoxathiin: The parent compound of 2-Phenoxathiinamine, lacking the amine group.
2-Aminophenoxathiin: Another derivative of phenoxathiin with an amine group at a different position.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10350-07-9 |
---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
phenoxathiin-2-amine |
InChI |
InChI=1S/C12H9NOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H,13H2 |
InChI Key |
PTJUVPGWNLXDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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